

Application Notes and Protocols for the Quantification of 6-Amino-1-methyluracil

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Compound of Interest

Compound Name: 6-Amino-1-methyluracil

Cat. No.: B114629

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **6-Amino-1-methyluracil** in various sample matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug discovery, development, and academic research.

Introduction

6-Amino-1-methyluracil is a synthetic pyrimidine derivative with applications in pharmaceutical development as a building block for various therapeutic agents, including those targeting metabolic disorders and cancer.^[1] It is also utilized in biochemical research to study nucleic acid metabolism and enzyme activity.^[1] Accurate and precise quantification of **6-Amino-1-methyluracil** is crucial for pharmacokinetic studies, in vitro assays, and quality control of synthesized compounds.

This document outlines two primary analytical methods for the quantification of **6-Amino-1-methyluracil**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A summary of the recommended analytical methods for the quantification of **6-Amino-1-methyluracil** is presented below. The choice of method will depend on the required sensitivity,

selectivity, and the nature of the sample matrix.

Parameter	HPLC-UV	LC-MS/MS
Principle	Separation by chromatography and detection by UV absorbance.	Separation by chromatography and detection by mass-to-charge ratio.
Sensitivity	ng/mL to μ g/mL range	pg/mL to ng/mL range
Selectivity	Moderate to high	Very high
Matrix Compatibility	Good for relatively clean samples	Excellent for complex biological matrices
Instrumentation	HPLC system with UV detector	LC system coupled to a tandem mass spectrometer
Primary Application	Quantification in bulk drug substance, formulations, and in vitro assays.	Quantification in biological matrices (plasma, urine, tissue homogenates).

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of **6-Amino-1-methyluracil** in less complex matrices such as bulk powder, pharmaceutical formulations, and buffer solutions from in vitro experiments.

3.1.1. Materials and Reagents

- **6-Amino-1-methyluracil** reference standard ($\geq 98\%$ purity)[\[1\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)

- Formic acid (LC-MS grade)
- Phosphate buffer components (e.g., sodium phosphate monobasic)

3.1.2. Instrumentation

- HPLC system with a binary or quaternary pump
- Autosampler
- Column oven
- UV-Vis detector

3.1.3. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	272 nm ^[2]

3.1.4. Sample Preparation

- Standard Solutions: Prepare a stock solution of **6-Amino-1-methyluracil** (1 mg/mL) in methanol or a mixture of water and methanol. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

- Solid Samples (Bulk Powder): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, water) to a known concentration.
- Aqueous Samples (In vitro assays): If necessary, dilute the sample with the mobile phase to fall within the calibration range.

3.1.5. Data Analysis

Quantification is achieved by comparing the peak area of **6-Amino-1-methyluracil** in the sample to the calibration curve generated from the standard solutions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of **6-Amino-1-methyluracil** in complex biological matrices such as plasma, serum, or tissue extracts.

3.2.1. Materials and Reagents

- **6-Amino-1-methyluracil** reference standard
- Stable isotope-labeled internal standard (IS) for **6-Amino-1-methyluracil** (if available) or a structurally similar compound.
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Sulfosalicylic acid (for protein precipitation)[3]

3.2.2. Instrumentation

- UPLC or HPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Chromatographic Conditions

Parameter	Condition
Column	HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m) or a mixed-mode column ^[4]
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A gradient suitable for retaining and eluting the polar analyte. For example, start at high %B and decrease over time.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

3.2.4. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)	142.1 (M+H)+
Product Ions (m/z)	To be determined by direct infusion of a standard solution. Common losses for uracil derivatives include HNCO and CO.
Collision Energy	To be optimized for the specific instrument and transitions.
Source Temperature	500 °C
Capillary Voltage	3.5 kV

3.2.5. Sample Preparation (Plasma)

- To 100 µL of plasma sample, add 10 µL of internal standard solution.
- Add 300 µL of acetonitrile containing 0.1% formic acid (or 10 µL of 30% sulfosalicylic acid followed by vortexing and centrifugation) to precipitate proteins.[3][5]
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4 °C.[4]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject into the LC-MS/MS system.

3.2.6. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

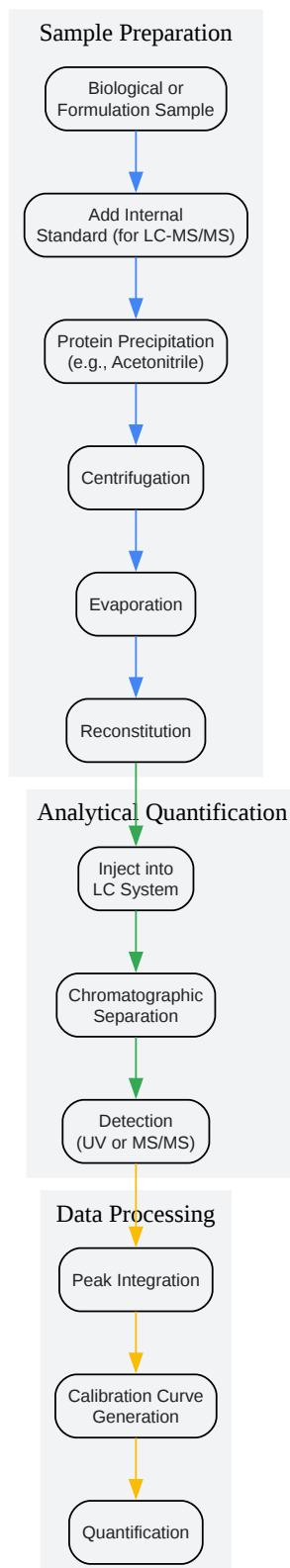
Method Validation

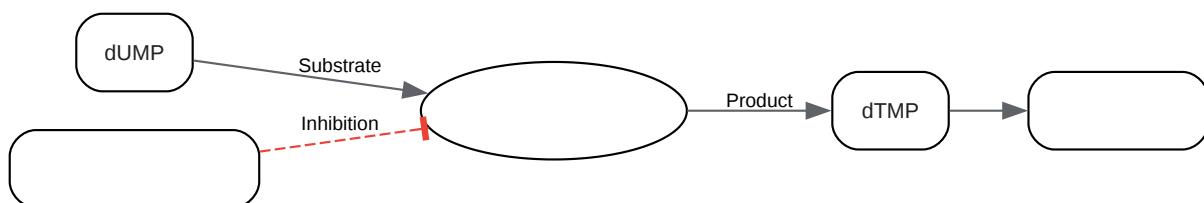
Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[\[6\]](#) Key validation parameters include:

Parameter	Acceptance Criteria
Specificity>Selectivity	No interfering peaks at the retention time of the analyte.
Linearity	Correlation coefficient (r^2) > 0.99 [7]
Accuracy	Recovery within 85-115% for biological samples, 98-102% for drug substance. [8]
Precision (Repeatability & Intermediate Precision)	Relative Standard Deviation (RSD) < 15% for biological samples, < 2% for drug substance. [9]
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable accuracy and precision.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow





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